

Rociletinib In Vitro Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rociletinib**
Cat. No.: **B611991**

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Abstract

Rociletinib (formerly CO-1686) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.^{[1][2][3]} This selectivity profile aims to reduce the dose-limiting toxicities associated with non-selective EGFR inhibition.^[1] Accurate and reproducible in vitro kinase assays are fundamental for characterizing the potency and selectivity of **rociletinib** and similar compounds during the drug discovery and development process. These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of **rociletinib** against various EGFR isoforms.

Data Presentation

The inhibitory activity of **rociletinib** is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its binding affinity (Ki). The following tables summarize the reported in vitro potency of **rociletinib** against key EGFR variants.

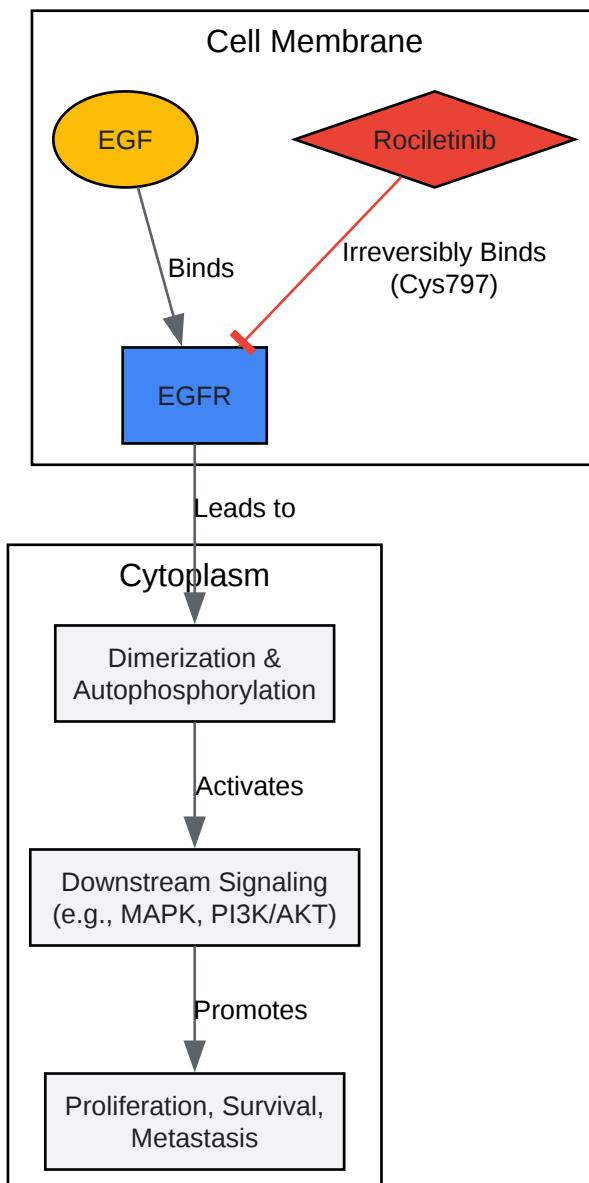
Kinase Target	IC50 (nM)	Ki (nM)	Assay Type	Reference
EGFR L858R/T790M	<0.51	21.5	In vitro kinase assay	[4][5]
EGFR WT	6	303.3	In vitro kinase assay	[4][5]
pEGFR (NCI-H1975 cells)	62	-	Cellular Assay	[5]
pEGFR (HCC827 cells)	187	-	Cellular Assay	[5]

Rociletinib Cellular Growth Inhibition (GI50)	
Cell Line	GI50 (nM)
NSCLC cells expressing mutant EGFR	7 - 32

Signaling Pathway and Experimental Workflow

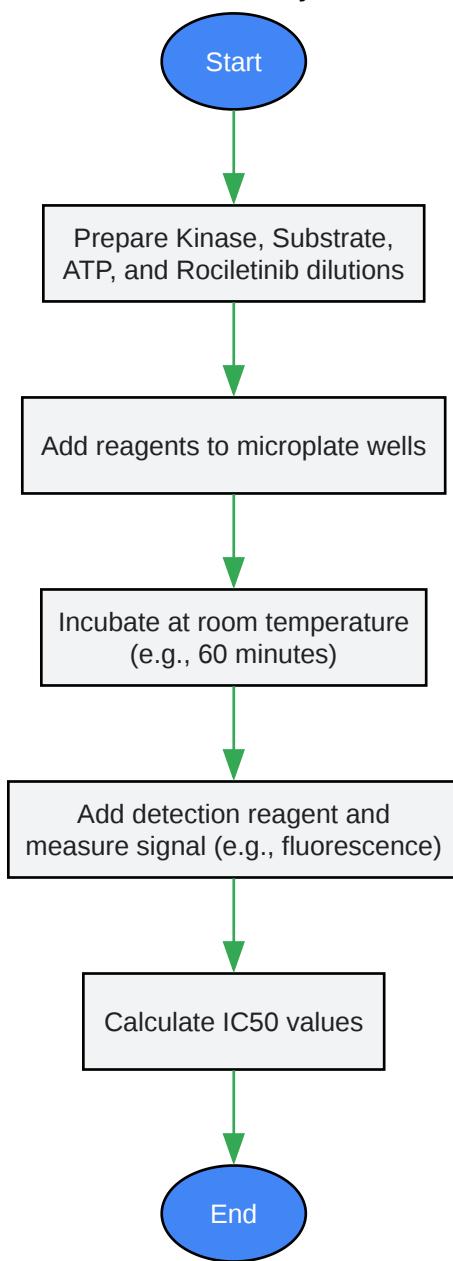
The following diagrams illustrate the EGFR signaling pathway targeted by **rociletinib** and a generalized workflow for an in vitro kinase assay.

EGFR Signaling Pathway Inhibition by Rociletinib

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Caption: EGFR signaling and **rociletinib**'s mechanism.

In Vitro Kinase Assay Workflow

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Caption: Generalized workflow for an in vitro kinase assay.

Experimental Protocols

This section details a representative protocol for an in vitro kinase assay to determine the IC₅₀ of **rociletinib** against EGFR variants, based on commonly used fluorescence-based methods such as the Omnia® Kinase Assay.

Materials and Reagents

- Enzymes: Recombinant human EGFR (Wild-Type) and EGFR (L858R/T790M mutant), N-terminally GST-tagged.
- Substrate: Sox-conjugated peptide substrate (e.g., Y12-Sox).
- ATP: 10 mM stock solution.
- **Rociletinib:** Stock solution in DMSO.
- Kinase Reaction Buffer (10x): 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol.
- DTT: 10 mM stock solution.
- Microplate: 384-well, white, non-binding surface microtiter plate.
- Plate Reader: Capable of fluorescence excitation at ~360 nm and emission at ~485 nm.

Experimental Procedure

- Reagent Preparation:
 - Prepare a 1x Kinase Reaction Buffer by diluting the 10x stock with sterile deionized water and adding DTT to a final concentration of 0.2 mM.
 - Prepare 10x stocks of the EGFR enzymes in 1x Kinase Reaction Buffer.
 - Prepare a 1.13x ATP and Y12-Sox conjugated peptide substrate mix in 1x Kinase Reaction Buffer. The final concentration of ATP and substrate in the assay will depend on the specific enzyme and assay format (e.g., 15-50 μM ATP and 5 μM Y12-Sox peptide).
 - Prepare a serial dilution of **rociletinib** in 50% DMSO.

- Assay Plate Setup:
 - Add 0.5 μ L of the serially diluted **rociletinib** or 50% DMSO (for control wells) to the wells of the 384-well microplate.
 - Add 5 μ L of the 10x EGFR enzyme stock to each well.
 - Pre-incubate the plate for 30 minutes at 27°C.
- Kinase Reaction Initiation and Monitoring:
 - Initiate the kinase reaction by adding 45 μ L of the ATP/Y12-Sox peptide substrate mix to each well.
 - Immediately place the plate in the plate reader and monitor the fluorescence signal (λ ex360/ λ em485) every 71 seconds for a duration of 30-120 minutes.
- Data Analysis:
 - Examine the progress curves (relative fluorescence units vs. time) for each well to ensure linear reaction kinetics.
 - Determine the initial velocity of the reaction from the slope of the linear portion of the progress curve (typically the first 30 minutes).
 - Plot the initial velocity against the logarithm of the inhibitor concentration.
 - Calculate the apparent IC50 value by fitting the data to a variable slope sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of **rociletinib**'s inhibitory activity against EGFR kinases. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data essential for the characterization of this and other kinase inhibitors. For different assay formats, such as ADP-Glo™ or LanthaScreen™, specific reagents and detection steps will vary, and the manufacturer's instructions should be consulted.

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